Superior Molecular Complexity and Physicochemical Profile Compared to Simple Phenylpiperazine Salts
The target compound's counterion provides a vastly different physicochemical fingerprint compared to the free base or simpler salts like the hydrochloride. It has a significantly higher molecular weight (+56%) and more than double the hydrogen bond acceptors, which can critically impact solubility, membrane permeability, and protein binding in a biological context [1][2]. These properties are foundational and cannot be replicated by merely using 1-phenylpiperazine free base.
| Evidence Dimension | Molecular complexity and H-bond acceptor count |
|---|---|
| Target Compound Data | Molecular Weight: 346.34 g/mol; H-Bond Acceptors: 8 |
| Comparator Or Baseline | 1-Phenylpiperazine (Free Base, CAS 92-54-6): Molecular Weight: 162.23 g/mol; H-Bond Acceptors: 2 |
| Quantified Difference | A +113% increase in molecular weight and a +300% increase in the number of H-bond acceptors, indicating a fundamentally different physicochemical entity. |
| Conditions | Computed physicochemical properties from PubChem (computed by Cactvs 3.4.8.24) |
Why This Matters
This quantifies why the target compound cannot be formulated or dosed equivalently to 1-phenylpiperazine free base or its simple salts; direct molar substitution would lead to a massive error in active moiety concentration and a completely different ADME profile.
- [1] PubChem. (2026). Compound Summary for CID 138111068. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 71095 (1-Phenylpiperazine). National Center for Biotechnology Information. View Source
